molecular formula C16H18N4O2 B2375203 3-Benzyl-7-isobutyl-3,7-dihydro-purine-2,6-dione CAS No. 736977-50-7

3-Benzyl-7-isobutyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B2375203
CAS No.: 736977-50-7
M. Wt: 298.346
InChI Key: YVUXAKLXTSKVQI-UHFFFAOYSA-N
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Description

3-Benzyl-7-isobutyl-3,7-dihydro-purine-2,6-dione is a chemical compound with the molecular formula C16H18N4O2 and a molecular weight of 298.34 g/mol . It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-7-isobutyl-3,7-dihydro-purine-2,6-dione typically involves the condensation of benzylamine and isobutylamine with a purine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps, such as recrystallization and chromatography, to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Benzyl-7-isobutyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted purine derivatives .

Scientific Research Applications

3-Benzyl-7-isobutyl-3,7-dihydro-purine-2,6-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzyl-7-isobutyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

  • 3-Benzyl-7-isobutyl-3,7-dihydro-1H-purine-2,6-dione
  • 3,7-Dihydro-7-(2-methylpropyl)-3-(phenylmethyl)-1H-purine-2,6-dione
  • 3-Benzyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Comparison: Compared to similar compounds, 3-Benzyl-7-isobutyl-3,7-dihydro-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-benzyl-7-(2-methylpropyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-11(2)8-19-10-17-14-13(19)15(21)18-16(22)20(14)9-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,18,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUXAKLXTSKVQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=NC2=C1C(=O)NC(=O)N2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001321116
Record name 3-benzyl-7-(2-methylpropyl)purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001321116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672077
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

736977-50-7
Record name 3-benzyl-7-(2-methylpropyl)purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001321116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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